Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved through the annulation of a thiazole or thiazolidine derivative with a pyridine ring . The reaction conditions often include the use of strong bases and high temperatures to facilitate the annulation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Ethyl 2-(isopropylamino)thiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as thiazolo[4,5-b]pyridine-6-carboxylic acid and thiazolo[5,4-b]pyridine derivatives .
Uniqueness
What sets thiazolo[4,5-b]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,ethyl ester apart is its unique combination of functional groups, which confer specific pharmacological activities and reactivity patterns . This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)8-5-9-10(13-6-8)15-12(18-9)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
VHSQPFKULMUMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(S2)NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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